molecular formula C16H10ClNO3 B11830435 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid CAS No. 90034-68-7

2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Cat. No.: B11830435
CAS No.: 90034-68-7
M. Wt: 299.71 g/mol
InChI Key: LKAFSNXNOGJPPM-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • O–H Stretch : Broad peak at 2500–3000 cm⁻¹ (carboxylic acid).
  • C=O Stretch : Strong bands at 1680 cm⁻¹ (pyridone) and 1720 cm⁻¹ (carboxylic acid).
  • C–Cl Stretch : 550–600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆) :

  • Aromatic Protons : δ 7.2–8.5 ppm (multiplets for quinoline and chlorophenyl rings).
  • Carboxylic Acid Proton : δ 12.3 ppm (singlet, exchangeable).
  • Pyridone Proton : δ 6.1 ppm (singlet, H-3) .

¹³C NMR :

  • C=O (Pyridone) : δ 176 ppm.
  • C=O (Carboxylic Acid) : δ 170 ppm.
  • Chlorophenyl Carbons : δ 125–140 ppm .

Raman Spectroscopy

Raman-active modes include:

  • Quinoline Backbone : 1600 cm⁻¹ (C=C stretching).
  • Carboxylic Acid : 1300 cm⁻¹ (C–O–H bending).
  • Chlorophenyl : 1000 cm⁻¹ (C–Cl stretching) .

Comparative Analysis with Analogous Quinoline Derivatives

Structural Comparisons

Compound Substituents Key Differences
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid Carboxylic acid at position 6 Altered solubility and electronic distribution
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Chlorine at position 6 Reduced steric bulk compared to chlorophenyl
2-(4-Chlorophenyl)-1-oxoisoquinoline-4-carboxylic acid Isoquinoline backbone Different ring fusion and dipole orientation

Physicochemical Properties

  • Solubility : The 8-carboxylic acid derivative exhibits limited aqueous solubility (0.1 mg/mL at pH 7) but improved solubility in polar aprotic solvents like dimethyl sulfoxide (>50 mg/mL) . In contrast, the 6-carboxylic acid analog shows higher aqueous solubility due to reduced steric hindrance .
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 200°C, suggesting robustness for synthetic applications .

Electronic Effects

The electron-withdrawing carboxylic acid group at position 8 reduces electron density on the quinoline ring, as evidenced by a 20 nm bathochromic shift in UV-Vis spectra compared to non-carboxylated analogs .

Properties

CAS No.

90034-68-7

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-oxo-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C16H10ClNO3/c17-12-7-2-1-4-9(12)13-8-14(19)10-5-3-6-11(16(20)21)15(10)18-13/h1-8H,(H,18,19)(H,20,21)

InChI Key

LKAFSNXNOGJPPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Condensation and Cyclization of Isatin Derivatives

The Chinese patent CN102924374B outlines a five-step synthesis starting with isatin (indoline-2,3-dione). In Step 1 , isatin undergoes alkaline condensation with acetone in aqueous sodium hydroxide (25–35°C, 10-hour reflux) to yield 2-toluquinoline-4-carboxylic acid with 99% efficiency. The reaction proceeds via a Pfitzinger-like mechanism, where acetone acts as both solvent and nucleophile.

Critical Parameters :

  • Base : Sodium hydroxide (1.36 mol ratio to isatin) ensures deprotonation and ring-opening.

  • Temperature : Reflux at ~100°C drives the exothermic condensation.

Table 1: Step 1 Optimization Data

ParameterOptimal RangeYield (%)
NaOH Concentration1.2–1.4 mol99
Reaction Time10–12 hours99
Acetone Volume110 ml99

Aldol Addition with Benzaldehyde

Step 2 involves reacting 2-toluquinoline-4-carboxylic acid with benzaldehyde (100°C, 3 hours) to form 2-vinyl-4-quinoline carboxylic acid monohydrate. The reaction exploits the electron-deficient quinoline ring, facilitating nucleophilic attack by the aldehyde.

Spectral Validation :

  • 1H-NMR (DMSO-d6) : δ 8.23 (s, 3-H), 8.62 ppm (d, 5-H, J = 8.3 Hz).

  • IR : 3345 cm⁻¹ (O–H stretch), 965 cm⁻¹ (C=C trans).

Oxidative Functionalization and Decarboxylation

Potassium Permanganate-Mediated Oxidation

In Step 4 of CN102924374B, 2-vinyl-4-quinoline carboxylic acid is treated with potassium permanganate and sodium hydroxide (35–45°C, 2–8 hours) to produce quinoline-2,4-dicarboxylic acid. The oxidation selectively targets the vinyl group without degrading the chlorophenyl moiety.

Mechanistic Insight :

  • MnO₄⁻ abstracts hydrogen from the vinyl group, forming a dihydroxylated intermediate.

  • Acid workup (HCl, pH 1–2) precipitates the dicarboxylic acid.

Table 2: Oxidation Efficiency Under Varying Conditions

OxidantTemperature (°C)Time (hours)Yield (%)
KMnO₄40692
K₂Cr₂O₇40678

Decarboxylation in m-Xylene

Step 5 employs refluxing m-xylene to decarboxylate quinoline-2,4-dicarboxylic acid, yielding the target compound. The high boiling point of m-xylene (139°C) facilitates thermal cleavage of the carboxyl groups.

Yield Optimization :

  • Prolonged reflux (>8 hours) increases decarboxylation efficiency to 89%.

Alternative Pathways via Naphthyridine Intermediates

Cyclopropylamine-Assisted Cyclization

US4822801A describes a divergent route using 3,4,5,6-tetrafluoroanthranilic acid. Reaction with triethylorthoformate and cyclopropylamine in t-butanol generates a naphthyridine intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Key Step :

  • Ring Closure : Potassium t-butoxide (50°C, 18 hours) induces cyclization.

  • Hydrogenation : Palladium-catalyzed reduction converts nitro to amino groups (5-amino-1,4-dihydroquinoline).

Table 3: Comparative Analysis of Cyclization Agents

BaseSolventTemperature (°C)Yield (%)
KOtBut-BuOH5085
NaOHEtOH5062

Pharmacological Intermediate Synthesis

Aroylation and Alkylation Strategies

The method from Stern-2007 employs 2-((Z)-3-oxo-3-aryl-propenylamino)-benzoic acid methyl esters cyclized in methanol/phenyl ether (1:8) with sodium methanolate. Subsequent N-alkylation with halogenoalkyl derivatives (DMF, NaH) introduces the 2-chlorophenyl group.

Critical Findings :

  • Cyclization Efficiency : 77% yield under reflux conditions.

  • Alkylation Selectivity : Sodium hydride minimizes side reactions during N-functionalization.

Spectroscopic and Analytical Validation

NMR and IR Characterization

  • 1H-NMR : The target compound’s aromatic protons appear as doublets at δ 8.08 (8-H) and δ 8.62 (5-H), confirming quinoline ring geometry.

  • IR : Absence of O–H stretches (post-decarboxylation) and presence of C=O (1680 cm⁻¹) validate structural integrity.

Table 4: Comparative Spectral Data

Compound1H-NMR (δ, ppm)IR (cm⁻¹)
2-Toluquinoline-4-carboxylic acid8.127 (ddd, J=7.256)3345 (O–H)
Target Compound8.08 (d, J=8.5 Hz)1680 (C=O)

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of 2-(2-Chlorophenyl)-4-hydroxy-1,4-dihydroquinoline-8-carboxylic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

Research indicates that 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid exhibits significant antimicrobial and anticancer properties. For instance, studies have shown its ability to inhibit bacterial enzymes, suggesting potential as an antimicrobial agent. Additionally, its interaction with cellular pathways involved in cancer cell proliferation highlights its therapeutic potential in oncology.

Medicine

The compound is investigated for developing new therapeutic agents. Its mechanism of action often involves inhibiting specific enzymes or receptors, leading to biological effects beneficial in treating diseases.

Industry

In industrial applications, this compound is utilized in synthesizing dyes and pigments due to its distinct chemical properties. Its versatility makes it suitable for various chemical industries.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial efficacy of 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid against various bacterial strains demonstrated its effectiveness in inhibiting growth compared to standard antibiotics. This suggests its potential use as an alternative treatment option.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal explored the anticancer properties of this compound, revealing that it induces apoptosis in cancer cells through specific signaling pathways. The findings indicate that further development could lead to new cancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s quinoline core, chlorophenyl substituent, and carboxylic acid group are critical for its interactions with biological targets. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid Not explicitly provided (inferred: ~C₁₆H₁₁ClNO₃) ~300–350 (estimated) 2-(2-chlorophenyl), 8-carboxylic acid Likely antimicrobial (inferred from analogs)
1-cyclopropyl-6-fluoro-8-methoxy-7-[N⁴-(2-(2,6-dichlorophenylamino)phenyl)acetyl]-3-methyl-N¹-piperazinyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₃₃H₃₂Cl₂FN₅O₄ ~684.5 Dichlorophenylamino, piperazinyl, cyclopropyl Potent antimycobacterial activity (MIC: <1 µg/mL vs. Mycobacterium tuberculosis)
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid C₂₀H₂₅NO₃ 327.4 Spirocyclic cyclohexyl-cyclopentane No explicit activity data; structural rigidity may influence pharmacokinetics
6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid C₁₀H₁₀ClNO₄ 243.6 Benzoxazine ring, methyl group Potential enzyme inhibition (e.g., cyclooxygenase)

Structural Differences and Implications

Substituent Effects: The 2-chlorophenyl group in the target compound likely enhances lipophilicity and target binding via π-π stacking, similar to dichlorophenyl analogs in . However, electron-withdrawing groups (e.g., fluorine in the piperazinyl derivative) may improve metabolic stability .

Biological Activity: The piperazinyl-dichlorophenyl derivative in demonstrated superior antimycobacterial activity (MIC <1 µg/mL) compared to Isoniazid, attributed to its dual chloro substituents and extended side chain enhancing target affinity . The target compound’s 8-carboxylic acid group may mimic features of fluoroquinolones (e.g., ciprofloxacin), suggesting possible DNA gyrase inhibition .

Physicochemical Properties :

  • Molecular weight : Larger analogs (e.g., 684.5 g/mol in ) may face bioavailability challenges, whereas the target compound’s estimated ~300–350 g/mol aligns with Lipinski’s Rule of Five for drug-likeness.
  • Solubility : The spirocyclic compound () has reduced solubility due to its hydrophobic cyclohexyl group, whereas the carboxylic acid moiety in the target compound enhances aqueous solubility .

Key Research Findings and Contradictions

  • Antimycobacterial Activity: Dichlorophenyl-piperazinyl derivatives () outperform monochloro analogs, suggesting that chlorine position and additional substituents critically influence efficacy .
  • Safety Profiles: The spirocyclic compound () lacks explicit toxicity data, but its structural complexity may correlate with higher metabolic demands compared to simpler quinoline-carboxylic acids .
  • Synthetic Feasibility : Derivatives with fused heterocycles (e.g., benzoxazine in ) require multi-step synthesis, whereas the target compound’s simpler structure may offer manufacturing advantages .

Biological Activity

2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid (referred to as "the compound" hereafter) is a synthetic organic molecule belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of the compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring system with a carboxylic acid functional group at the 8-position and a chlorophenyl substituent at the 2-position. This unique arrangement of functional groups contributes to its lipophilicity and overall biological activity.

Antibacterial Activity

The compound exhibits significant antibacterial properties against various strains of bacteria. Studies have demonstrated its effectiveness against Staphylococcus aureus and Bacillus subtilis, with SAR studies indicating that modifications at the 7-position of the quinoline nucleus can enhance its potency against specific bacterial strains. The presence of the chlorophenyl group is crucial for increasing lipophilicity, thereby facilitating better interaction with bacterial membranes .

Compound Activity Mechanism
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acidAntibacterialDisruption of bacterial membrane integrity
2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acidModerate antibacterialSimilar mechanism with variations in potency

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promising anticancer activity. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives have been tested against melanoma (MALME-M) tumor cell lines, showing significant growth inhibition (GI) percentages . The anticancer efficacy is often linked to the electron density around substituents on the quinoline ring, which influences interactions with target proteins involved in cancer cell survival.

Cell Line IC50 (μM) Activity Level
MALME-M55.75Moderate
HeLa0.126Excellent
SMMC-77210.071Excellent

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in vitro, suggesting a potential role in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation .

Case Studies

  • Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of the compound against several bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics.
  • Anticancer Screening : In a comprehensive screening involving multiple cancer cell lines, derivatives of the compound were found to exhibit varying degrees of cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Inflammation Models : In vivo studies demonstrated that administration of the compound reduced inflammation markers in animal models of arthritis, supporting its potential therapeutic use for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid, and what intermediates are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves cyclization and substitution reactions. For analogous quinoline derivatives, a two-step process (substitution followed by hydrolysis) is common, with intermediates like chlorinated aromatic precursors and keto-esters playing key roles. Reaction conditions (e.g., solvent choice, temperature) significantly influence yield. For example, dimethylformamide (DMF) or tetrahydrofuran (THF) are effective solvents for cyclization . Neutralization with sodium bicarbonate during hydrolysis can improve purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Characteristic peaks include the aromatic protons of the chlorophenyl group (δ 7.2–7.8 ppm) and the quinoline ring protons (δ 8.1–8.5 ppm). The carboxylic acid proton may appear as a broad singlet (~δ 12–14 ppm) .
  • IR : Stretching vibrations for the carbonyl group (C=O) at ~1680–1720 cm⁻¹ and the carboxylic acid (O-H) at ~2500–3300 cm⁻¹ are critical .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (C₁₆H₁₁ClNO₃: ~316.7 g/mol), with fragmentation patterns indicating loss of CO₂ (44 Da) from the carboxylic acid group .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified eye protection, nitrile gloves, and lab coats. Ensure ventilation in closed spaces .
  • Spill Management : Avoid environmental release; use dry sand or alcohol-resistant foam for containment .
  • Storage : Store in sealed containers under dry conditions at room temperature .

Advanced Research Questions

Q. How can researchers address solubility challenges during in vitro bioactivity assays for this compound?

  • Methodological Answer : Solubility in aqueous buffers is often limited due to the hydrophobic chlorophenyl and quinoline moieties. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound before diluting in assay buffers .
  • pH Adjustment : The carboxylic acid group (pKa ~4.5) allows for solubility enhancement in mildly alkaline solutions (pH 7–8) .

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Core Modifications : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
  • Positional Isomerism : Synthesize analogs with the chlorine atom at the 3- or 4-position of the phenyl ring to evaluate steric and electronic influences .
  • Quinoline Ring Substitutions : Introduce fluorine or methyl groups at the 6- or 7-position to study metabolic stability .

Q. How should contradictory data on antimicrobial activity between similar quinoline derivatives be resolved?

  • Methodological Answer : Contradictions often arise from variations in bacterial strains, assay conditions, or compound purity. To mitigate:

  • Standardized Testing : Use CLSI/MHRA guidelines for minimum inhibitory concentration (MIC) assays .
  • Purity Verification : Confirm compound purity (>95%) via HPLC before testing .
  • Mechanistic Studies : Pair MIC data with target-binding assays (e.g., DNA gyrase inhibition) to validate mode of action .

Q. What strategies optimize the synthesis of this compound for scale-up while minimizing by-products?

  • Methodological Answer :

  • Catalysis : Use Pd/C or copper catalysts for efficient cyclization, reducing reaction time and temperature .
  • Process Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

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